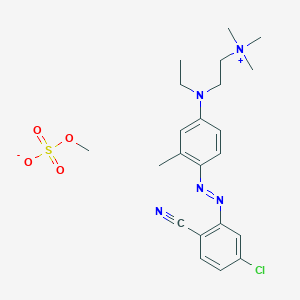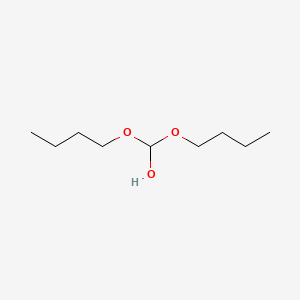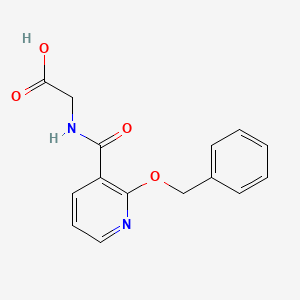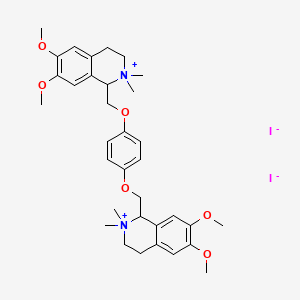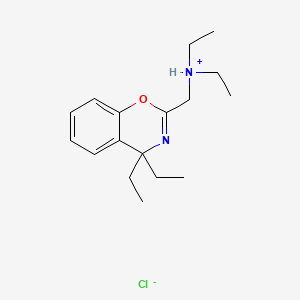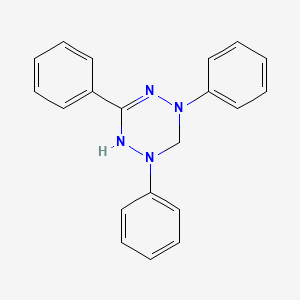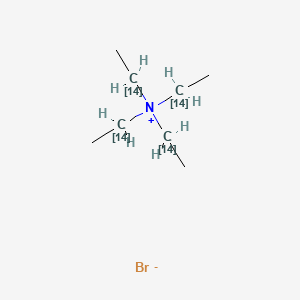
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are often used in disinfectants and antiseptics. This specific compound is labeled with carbon-14, a radioactive isotope, which makes it useful in various scientific research applications, particularly in tracing and studying biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) typically involves the alkylation of a tertiary amine with an alkyl halide. The reaction can be represented as follows:
R3N+R’-X→R3N-R’+X−
In this case, the tertiary amine is triethylamine, and the alkyl halide is ethyl bromide labeled with carbon-14. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. Purification is typically achieved through crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common for quaternary ammonium compounds.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as ethanaminium derivatives.
Oxidation: Products include oxidized forms of the compound.
Hydrolysis: Products include the corresponding amine and alcohol.
Scientific Research Applications
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is used in various scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in labeling experiments to trace biochemical pathways and study cellular processes.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Used in the development of new antimicrobial agents and disinfectants.
Mechanism of Action
The mechanism of action of ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and other microorganisms. The carbon-14 labeling allows researchers to trace the compound’s distribution and interaction within biological systems.
Comparison with Similar Compounds
Similar Compounds
Tetramethylammonium Bromide: Another quaternary ammonium compound with similar antimicrobial properties.
Tetraethylammonium Bromide: Similar structure but without the carbon-14 labeling.
Benzalkonium Chloride: A widely used disinfectant with a similar mechanism of action.
Uniqueness
Ethanaminium-1-14c,N,N,N-tri(ethyl-1-14c)-,bromide(9ci) is unique due to its carbon-14 labeling, which makes it particularly valuable in research applications. This labeling allows for precise tracing and study of the compound’s behavior in various systems, providing insights that are not possible with non-labeled compounds.
Properties
Molecular Formula |
C8H20BrN |
|---|---|
Molecular Weight |
218.13 g/mol |
IUPAC Name |
tetra((114C)ethyl)azanium;bromide |
InChI |
InChI=1S/C8H20N.BrH/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1/i5+2,6+2,7+2,8+2; |
InChI Key |
HWCKGOZZJDHMNC-UVYPSEKWSA-M |
Isomeric SMILES |
C[14CH2][N+]([14CH2]C)([14CH2]C)[14CH2]C.[Br-] |
Canonical SMILES |
CC[N+](CC)(CC)CC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)
![5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid](/img/structure/B13758143.png)


![(1R,9R,10S,12R,13S,14R,16S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13758155.png)
